Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TA-01 is a derivative of the p38 MAPK inhibitor SB 203580 and an inducer of cardiomyocyte differentiation. It is cardiomyogenic at concentrations less than 5 μM, increasing expression of the cardiomyocyte marker NKX2-5 by 2.2-fold and decreasing expression of mesoderm markers and the pre-cardiac marker Isl-1 in HES-3 NKX2-5eGFP/w cells when applied after embryoid body formation. TA-01 inhibits casein kinase 1ε (CK1ε) and CK1Δ and reduces expression of Wnt/β-catenin signaling pathway members, activities that positively correlate with its cardiomyogenic activity. TA-01 is an inducer of cardiomyocyte differentiation from human embryonic stem cells following mesoderm induction.
TA-1887 is a highly potent and selective hSGLT2 inhibitor, with pronounced antihyperglycemic effects in high-fat diet-fed KK (HF-KK) mice. TA-1887 showed favorable pharmacokinetic profiles, and remarkably increases UGE. In addition, oral administration of TA-1887 induced antihyperglycemic effects in HF-KK mice. TA-1887 is a novel chemical class of SGLT2-selective inhibitors for the treatment of type 2 diabetes.
TA-993 is a calcium channel antagonist potentially for the treatment of chronic peripheral arterial occlusive. TA-993 has a comparable antithrombotic effect with other antiplatelet agents, and thus it is a possible remedy for thrombotic and embolic diseases. TA-993 may become a clinically useful antiplatelet agent of this structure series.
TA-606, also known as TA-606 free, is an angiotensin type 1 receptor antagonist potentially for the treatment of hypertension. TA-606 was immediately converted to its active form, 606A, after oral administration, and it demonstrated potent inhibition of the Ang II-induced pressor response in conscious normotensive dogs. It also had a potent hypotensive effect in conscious 2K,1C-renal hypertensive dogs. These effects of TA-606 were 32 and 30 times more potent than those of losartan, respectively. In addition, EXP3174, an active metabolite of losartan, but not 606A showed an orthostatic hypotensive effect in the rat tilting model.